![molecular formula C5H4BrNS2 B1372342 5-Bromothiophene-2-carbothioamide CAS No. 1094456-12-8](/img/structure/B1372342.png)
5-Bromothiophene-2-carbothioamide
Overview
Description
5-Bromothiophene-2-carbothioamide is a chemical compound with the CAS Number: 1094456-12-8 . It has a molecular weight of 222.13 and its IUPAC name is 5-bromo-2-thiophenecarbothioamide . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which includes this compound, was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) . The InChI key is DOMRYJIHWFBLBO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 222.13 .Scientific Research Applications
Spasmolytic Activity and Synthesis
5-Bromothiophene-2-carbothioamide derivatives show potential in spasmolytic applications. A study demonstrated the synthesis of novel thiophene-based derivatives, highlighting the excellent spasmolytic effect of certain compounds, notably phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate. These compounds were also analyzed for their structural and electronic properties, indicating diverse reactivity and stability (Rasool et al., 2020).
Anticonvulsant Activity
Research on 2-pyrazoline derivatives derived from chalcones, including this compound, has shown significant anticonvulsant activity. Specific compounds demonstrated reduced seizure activity and increased survival rate in tests, indicating their potential use in treating seizures (Beyhan et al., 2017).
Antibacterial and Antifungal Properties
A study involving the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones highlighted their antibacterial and antifungal activities. The compounds showed good antimicrobial effects, with ADMET prediction indicating their drug-like nature (Sharma et al., 2022).
Palladium-Catalysed Arylation
This compound derivatives are used in palladium-catalysed direct heteroarylations. These reactions facilitate the synthesis of biheteroaryls, offering high yields and diverse coupling possibilities (Fu et al., 2012).
Antimicrobial 1,2,4-Triazole Derivatives
The conversion of carbothioamides derived from this compound to 1,2,4-triazole derivatives has been explored for antimicrobial applications. These derivatives were synthesized using various methods and screened for antimicrobial activity (Ceylan et al., 2016).
Antibacterial Activity of Pyrazole Derivatives
Several 5-(2-hydroxy-6-methoxylphenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives were synthesized and showed notable antibacterial activity. This indicates the potential of these compounds in antibacterial treatments (Liu Xin-hua, 2006).
Electrochemical Synthesis
This compound derivatives have been synthesized through electrochemical methods, offering efficient and high-yield processes for obtaining these compounds (Pletcher & Razaq, 1980).
Safety and Hazards
The safety information for 5-Bromothiophene-2-carbothioamide indicates that it should not be inhaled, ingested, or come into contact with skin or eyes . It should be used only under a chemical fume hood, and personal protective equipment/face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be kept away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, but the exact pathways influenced by this specific compound require further investigation .
Result of Action
As a thiophene derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .
properties
IUPAC Name |
5-bromothiophene-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRYJIHWFBLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.